molecular formula C18H23N5O2 B11246402 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)propionamide

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)propionamide

Cat. No.: B11246402
M. Wt: 341.4 g/mol
InChI Key: VLPMRXHBJLSVSG-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a phenyl ring attached to a propanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under basic conditions to yield 4-methyl-6-(morpholin-4-yl)pyrimidine. This intermediate is then coupled with 4-aminophenylpropanamide using a palladium-catalyzed cross-coupling reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its versatility in various chemical reactions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]propanamide

InChI

InChI=1S/C18H23N5O2/c1-3-17(24)20-14-4-6-15(7-5-14)21-18-19-13(2)12-16(22-18)23-8-10-25-11-9-23/h4-7,12H,3,8-11H2,1-2H3,(H,20,24)(H,19,21,22)

InChI Key

VLPMRXHBJLSVSG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C

Origin of Product

United States

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